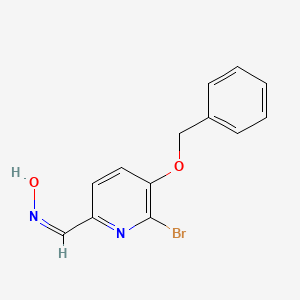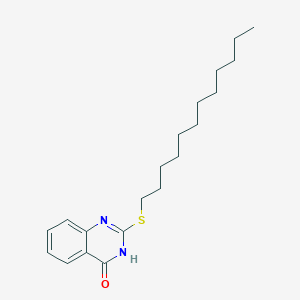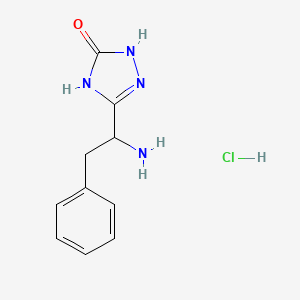
4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
“4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the empirical formula C11H20BrNO2 . It is also known as 1-Boc-4-bromomethylpiperidine .
Synthesis Analysis
The synthesis of this compound involves a reaction at a temperature between 10 and 30 degrees Celsius. The reactants include 0.56g of tert-butanol, 0.395g of pyridine, and 1.75g of 4-bromomethylbenzoyl chloride . After the reaction is complete, 10mL of water is added to the reaction flask, which is then transferred to a separatory funnel for extraction with ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(OC(C)(C)C)N1CCC(CBr)CC1 . This indicates that the molecule contains a carbonyl group (C=O), a tert-butyl ester group (OC©©C), and a bromomethyl group (CBr) attached to a piperidine ring (N1CCC(CC1)). Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include an empirical formula of C11H20BrNO2 and a molecular weight of 278.19 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
This compound could be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The bromomethyl group in the compound can act as an electrophilic organic group, participating in the oxidative addition process with palladium .
Boronic Acid Reagent
The bromomethyl group in the compound can be converted into a boronic acid reagent, which is crucial in carbohydrate chemistry and glycobiology . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases .
Sensing Applications
Boronic acids derived from this compound could be used in various sensing applications . These applications can be homogeneous assays or heterogeneous detection, at the interface of the sensing material or within the bulk sample .
Biochemical Tools
Boronic acids derived from this compound could be used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Electrophoresis of Glycated Molecules
Boronic acids derived from this compound could be used for electrophoresis of glycated molecules . They can also be employed as building materials for microparticles for analytical methods .
Controlled Release of Insulin
Boronic acids derived from this compound could be used in polymers for the controlled release of insulin .
Nucleophilic Substitution Reactions
The bromomethyl group in the compound can participate in nucleophilic substitution reactions, either through an SN1 or SN2 mechanism . This allows for the introduction of a variety of nucleophiles at the benzylic position .
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that bromomethyl groups often play a crucial role in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
Bromomethyl compounds are often used in organic synthesis where they can act as electrophiles, reacting with nucleophiles in various coupling reactions .
Biochemical Pathways
Bromomethyl compounds are often involved in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Other factors such as pH, temperature, and the presence of other reactive substances could also potentially influence its reactivity and stability.
Eigenschaften
IUPAC Name |
tert-butyl 4-[4-(bromomethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h4-7,15H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDKWQGRPAIPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162643 | |
| Record name | 1,1-Dimethylethyl 4-[4-(bromomethyl)phenyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
1031843-31-8 | |
| Record name | 1,1-Dimethylethyl 4-[4-(bromomethyl)phenyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031843-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[4-(bromomethyl)phenyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1384527.png)
![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384528.png)
![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)
![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)
![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)






![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)
![3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384547.png)